N-(5-nitrofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide
Description
This compound features a piperidine-1-carboxamide core substituted with a 5-nitrofuran-2-carbonyl group and a p-tolyl (4-methylphenyl) moiety. The piperidine ring provides conformational flexibility, which is critical for receptor interactions in therapeutic contexts.
Properties
IUPAC Name |
N-(4-methylphenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-13-5-7-14(8-6-13)20(18(23)19-11-3-2-4-12-19)17(22)15-9-10-16(26-15)21(24)25/h5-10H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMUQPCDCQVWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitrofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the nitrofuran intermediate: The nitrofuran moiety can be synthesized through nitration of furan, followed by acylation to introduce the carbonyl group.
Coupling with piperidine: The nitrofuran intermediate is then coupled with piperidine under basic conditions to form the piperidine derivative.
Introduction of the carboxamide group: The final step involves the reaction of the piperidine derivative with p-tolyl isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-nitrofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing nitrofuran derivatives exhibit significant antimicrobial properties. N-(5-nitrofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of nitrofuran exhibited potent activity against resistant bacterial strains. The specific compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research suggests that compounds with similar structures can modulate inflammatory pathways.
Case Study:
In experiments conducted on animal models, the compound showed a reduction in inflammatory markers when administered during induced inflammation, indicating its potential as an anti-inflammatory agent.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its ability to act as a cross-linking agent can improve the mechanical strength and thermal stability of polymers.
Research Findings:
A study investigated the use of this compound in polyurethanes, where it was found to increase tensile strength and elongation at break compared to control samples without the compound.
Photodegradation Studies
The environmental impact of pharmaceuticals is a growing concern. This compound's stability under UV light exposure has been studied to assess its degradation products and potential environmental risks.
Findings:
Research indicated that under UV irradiation, the compound undergoes photodegradation, producing less harmful by-products. This property is crucial for evaluating its environmental safety profile.
Mechanism of Action
The mechanism of action of N-(5-nitrofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitrofuran moiety can undergo redox reactions, generating reactive intermediates that can interact with biological macromolecules. The piperidine ring and carboxamide group can enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : The nitrofuran group in the target compound introduces strong electron-withdrawing properties, enhancing reactivity toward nucleophilic targets (e.g., microbial enzymes) compared to PF3845’s trifluoromethylpyridine .
- Metabolic Stability : The carboxamide linkage in the target compound offers superior hydrolytic stability over thioamides , while WNK463’s oxadiazole further resists enzymatic degradation .
- Biological Targets: The p-tolyl group may favor interactions with hydrophobic binding pockets in antimicrobial targets, contrasting with PF750’s quinoline for CNS targets .
Biological Activity
N-(5-nitrofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is a compound of interest due to its structural features that suggest potential biological activity. The nitrofuran moiety is known for its antibacterial properties, while the piperidine and p-tolyl groups may enhance its pharmacological profile. This article reviews the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- Nitrofuran moiety : Associated with antibacterial activity.
- Piperidine ring : Known for various pharmacological properties.
- p-Tolyl group : Potentially enhances lipophilicity and biological interactions.
Antibacterial Properties
Research has demonstrated that compounds containing nitrofuran derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the reduction of the nitro group to a nitro radical anion, which can interfere with bacterial DNA synthesis and lead to cell death.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.06 | |
| Klebsiella pneumoniae | 0.25 | |
| Enterococcus faecalis | 0.25 | |
| Escherichia coli | 1.0 |
The compound's effectiveness against these strains indicates its potential as a therapeutic agent in treating bacterial infections.
Structure-Activity Relationships (SAR)
The activity of nitrofuran derivatives is influenced by their structural components. Studies have shown that modifications to the piperidine and aromatic substituents can significantly alter their biological efficacy. For instance, variations in the substituents on the piperidine ring can affect binding affinity to bacterial targets and overall potency.
Case Studies
-
Synthesis and Evaluation of Derivatives
In a study involving various nitrofuran derivatives, compounds were synthesized and tested for antibacterial activity using standard methods such as agar diffusion and broth microdilution techniques. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) . -
In Silico Studies
Computational studies utilizing molecular docking have provided insights into the binding interactions between this compound and bacterial enzymes. These studies suggest that the compound effectively targets specific enzymes involved in bacterial cell wall synthesis, further supporting its potential as an antibacterial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(5-nitrofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via coupling reactions between 5-nitrofuran-2-carboxylic acid (CAS 645-12-5) and the appropriate amine precursor. Activation of the carboxylic acid using coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) is critical. Post-synthesis purification via column chromatography (normal phase, using gradients of ethyl acetate/hexane) ensures purity. Structural confirmation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons from the nitrofuran and p-tolyl groups), while ¹³C NMR confirms carbonyl and aromatic carbons.
- IR Spectroscopy : Detects functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹).
- Mass Spectrometry : HRMS verifies molecular weight and fragmentation patterns.
Cross-referencing data with analogous compounds (e.g., N-(2-Furylcarbonyl)piperidine derivatives) ensures accuracy .
Q. How should researchers design a crystallization protocol for this compound?
- Methodology : Slow evaporation from polar aprotic solvents (e.g., acetonitrile) promotes crystal growth. Monitor hydrogen bonding interactions (N–H⋯O) to predict crystal packing, as seen in related piperidine carboxamides . X-ray crystallography (single-crystal) resolves absolute configuration and lattice parameters (e.g., a = 31.6377 Å, b = 8.6787 Å) .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed during synthesis?
- Methodology :
- Optimize Stoichiometry : Ensure a 1:1 molar ratio of acid and amine to minimize side reactions.
- Coupling Agents : Replace EDCI with HATU for improved activation efficiency.
- Reaction Monitoring : Use TLC or LC-MS to track reaction progress and terminate at optimal conversion (~90%).
Reference yields (59–71%) from similar piperidine syntheses for benchmarking .
Q. What strategies resolve discrepancies in NMR data during characterization?
- Methodology :
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference.
- 2D NMR : Employ COSY and HSQC to resolve overlapping signals (e.g., piperidine methylene protons).
- Comparative Analysis : Align chemical shifts with structurally related compounds (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide δH 1.2–3.5 ppm) .
Q. How can byproducts from the synthesis be systematically analyzed and identified?
- Methodology :
- LC-MS : Use reverse-phase chromatography to separate byproducts, coupled with HRMS for molecular formula determination.
- Preparative HPLC : Isolate impurities and characterize via ¹H NMR (e.g., acetylated byproducts from incomplete coupling) .
- Mechanistic Insights : Trace byproducts to incomplete deprotection or side reactions (e.g., nitro group reduction), as observed in nitrofuran derivatives .
Q. What experimental controls are critical for ensuring reproducibility in biological assays involving this compound?
- Methodology :
- Purity Thresholds : Validate compound purity (>95% by HPLC) before assays .
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 48 hours) to confirm stability in buffer/DMSO.
- Positive/Negative Controls : Include reference compounds (e.g., nitrofuran-based inhibitors) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
